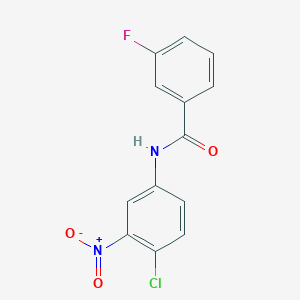

![molecular formula C17H15Cl2NO3S B4623101 3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid](/img/structure/B4623101.png)

3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis process of similar compounds often involves chlorination and acylation steps. For example, chlorination of 4-acetylaminobenzoic acid affords 4-acetylamino-3,5-dichlorobenzoic acid, which can be saponified to 4-amino-3,5-dichlorobenzoic acid. This process is indicative of the approaches taken in synthesizing complex chlorinated benzoic acids (Stelt & Nauta, 2010).

Molecular Structure Analysis

- X-ray analysis helps in determining the molecular structure of similar compounds. The molecular structure often consists of an exocyclic carbonyl group and a methyl ester group linked to a slightly warped ring skeleton, with variations accounted for in terms of simple Huckel MO theory (Chan, Ma, & Mak, 1977).

Chemical Reactions and Properties

- Complexes based on similar compounds are often synthesized under hydrothermal conditions. These compounds exhibit high thermal stability and form mononuclear units extended by hydrogen-bonds and π-π interactions (Bing, Gao, & Hu, 2014).

Physical Properties Analysis

- The physical properties of similar compounds can be determined using techniques like single crystal X-ray diffraction, revealing properties like space group, unit cell dimensions, and molecular geometry (Saeed, Mumtaz, & Flörke, 2010).

Applications De Recherche Scientifique

Chelation Therapy and Iron Overload Management

Compounds related to 2,3-dihydroxybenzoic acid have been explored for their potential in chelation therapy, particularly for conditions like β-thalassemia major, which involve iron overload. A study by Peterson et al. (1976) demonstrated that 2,3‐dihydroxybenzoic acid could increase iron excretion significantly when administered orally, suggesting its utility in managing iron accumulation in patients with iron overload conditions (Peterson et al., 1976).

Endocrine Disruption and Human Exposure

The occurrence and human exposure to parabens, which are esters of p-hydroxybenzoic acid, have been extensively studied due to their widespread use and potential endocrine-disrupting properties. Zhang et al. (2020) highlighted the presence of parabens and their metabolites in human urine and blood, emphasizing the need for further assessment of potential health risks associated with these chemicals (Zhang et al., 2020).

Oxidative Stress and Cardiovascular Health

Research has also delved into the role of hydroxybenzoic acid derivatives in understanding oxidative stress and its implications for cardiovascular health. A study by Ghiselli et al. (1992) used salicylate, a hydroxybenzoic acid derivative, as a probe to assess oxidative stress in diabetic patients, suggesting that measuring hydroxylated derivatives could offer insights into the pathogenesis of chronic complications in diabetes (Ghiselli et al., 1992).

Pharmacokinetics and Human Exposure

The pharmacokinetic profile of propyl paraben, another derivative of p-hydroxybenzoic acid, was studied by Shin et al. (2019), providing insights into the absorption, distribution, metabolism, and excretion of this compound in humans. Such studies are crucial for understanding the potential health impacts of exposure to parabens and similar compounds (Shin et al., 2019).

Propriétés

IUPAC Name |

3-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO3S/c1-10-13(17(22)23)3-2-4-15(10)20-16(21)9-24-8-11-5-6-12(18)7-14(11)19/h2-7H,8-9H2,1H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKVCOHMBJWHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)CSCC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>57.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-({[(2,4-Dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4623037.png)

![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4623045.png)

![ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4623050.png)

![N-[2-(difluoromethoxy)-4-fluorophenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4623053.png)

![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4623055.png)

![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate](/img/structure/B4623060.png)

![N-[3-(diethylamino)propyl]-3-phenylpropanamide](/img/structure/B4623071.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide](/img/structure/B4623088.png)

![4-({[(3-acetylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4623098.png)

![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4623110.png)